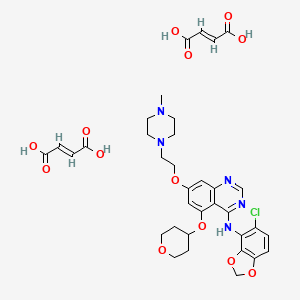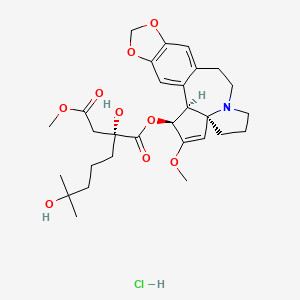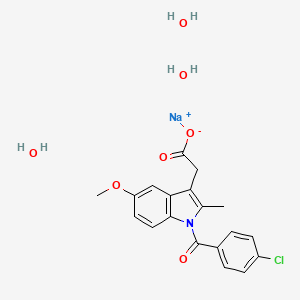
(2S)-2-amino-3-(3,4-dihydroxypyridin-1-ium-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dihydroxypyridinium-1-yl)-L-alanine is a pyridinium ion that is L-alanine in which a methyl hydrogen is replaced by a 3,4-dioxidopyridinium-1-yl group. It is a conjugate acid of a 3-(3,4-dioxidopyridinium-1-yl)-L-alanine(1-) and a 3-(3,4-dihydroxypyridinium-1-yl)-L-alanine zwitterion.
Scientific Research Applications
Corrosion Inhibition
Amino acid-based imidazolium zwitterions, including derivatives of (2S)-2-amino-3-(3,4-dihydroxypyridin-1-ium-1-yl)propanoic acid, have been studied as novel and environmentally friendly corrosion inhibitors for mild steel. These inhibitors showed high inhibition efficiency and acted as mixed-type inhibitors, protecting metal surfaces through adsorption. Their effectiveness was confirmed using electrochemical methods, scanning electron microscopy, and atomic force microscopy (Srivastava et al., 2017).
Antifungal Peptide Design
Computational peptidology, supported by conceptual density functional theory, has been applied to study new antifungal tripeptides, including variants of (2S)-2-amino-3-(3,4-dihydroxypyridin-1-ium-1-yl)propanoic acid. This approach allows for the prediction of pKa values and bioactivity scores, aiding the drug design process and understanding peptide reactivity (Flores-Holguín et al., 2019).
Peptide Synthesis and Structural Studies
The synthesis of bipyridyl amino acids, including 2-amino-3-(4′-methyl-2,2′-bipyridin-4-yl) propanoic acid, a derivative of the core compound, has been achieved. These amino acids have been incorporated into peptides, demonstrating their utility in introducing metal-binding sites into peptides and influencing their structural properties (Kise & Bowler, 1998).
Reactivity and Synthesis Studies
Research has focused on the reactivity of similar compounds in the synthesis of various intermediates, demonstrating the versatility and applicability of (2S)-2-amino-3-(3,4-dihydroxypyridin-1-ium-1-yl)propanoic acid in chemical synthesis. These studies provide insights into the synthesis pathways and potential applications in creating diverse chemical compounds (Asadi et al., 2021).
properties
Product Name |
(2S)-2-amino-3-(3,4-dihydroxypyridin-1-ium-1-yl)propanoic acid |
|---|---|
Molecular Formula |
C8H11N2O4+ |
Molecular Weight |
199.18 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3,4-dihydroxypyridin-1-ium-1-yl)propanoic acid |
InChI |
InChI=1S/C8H10N2O4/c9-5(8(13)14)3-10-2-1-6(11)7(12)4-10/h1-2,4-5H,3,9H2,(H2,12,13,14)/p+1/t5-/m0/s1 |
InChI Key |
PWDJFVLCTVHYOX-YFKPBYRVSA-O |
Isomeric SMILES |
C1=C[N+](=CC(=C1O)O)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C[N+](=CC(=C1O)O)CC(C(=O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)-](/img/structure/B1194690.png)
![Sodium 2,6-bis{[hydroxy(2-methoxyethoxy)methylidene]amino}-N-(5-{[hydroxy(methyl)phosphoryl]oxy}pentyl)hexanimidate](/img/structure/B1194691.png)






